Cyclobutyl(oxolan-3-yl)methanamine
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Overview
Description
Cyclobutyl(oxolan-3-yl)methanamine, also known as cyclobutyl-3-aminomethyltetrahydrofuran, is a chemical compound belonging to the class of organic heterocyclic compounds. It has a molecular weight of 155.24 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is cyclobutyl(tetrahydrofuran-2-yl)methanamine . The InChI code for this compound is 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 .Physical and Chemical Properties Analysis
The physical form of this compound is liquid . The compound has a density of 1.0±0.1 g/cm^3, a boiling point of 156.0±13.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Cyclobutyl(oxolan-3-yl)methanamine and its derivatives have been studied for their catalytic applications, particularly in the hydroxylation of alkanes. A study highlighted the use of diiron(III) complexes with related ligands as catalysts for selective hydroxylation, demonstrating their efficiency and selectivity in organic synthesis (Sankaralingam & Palaniandavar, 2014).
Structural and Synthetic Studies
The compound has been a subject of structural analysis and synthetic methodologies. A novel 1,3-Dithiolane Compound structurally related was synthesized, showcasing the compound's utility in organic chemistry and potential in various synthesis pathways (Zhai Zhi-we, 2014).
Anticonvulsant Activity Research
Derivatives of this compound have been investigated for their potential anticonvulsant activities, indicating their relevance in medicinal chemistry and drug design (Pandey & Srivastava, 2011).
Anticancer Activity Studies
Studies have explored the anticancer activities of complexes derived from ligands related to this compound, indicating their potential in developing new therapeutic agents (Mbugua et al., 2020).
Antimycobacterial Research
Research has been conducted on derivatives for their antimycobacterial activities, particularly against Mycobacterium tuberculosis, showcasing the compound's potential in addressing infectious diseases (Sriram et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
cyclobutyl(oxolan-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-9H,1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQVGUJHULDJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCOC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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